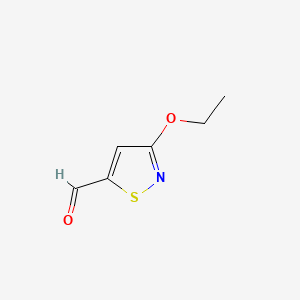

3-ethoxy-1,2-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-ethoxy-1,2-thiazole-5-carbaldehyde” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is also known as “2-ethoxy-1,3-thiazole-5-carbaldehyde” and has a molecular weight of 157.19 .

Synthesis Analysis

The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . The possibility of obtaining chalcones and variation of substitution reactions in the thiazole ring has been shown .Molecular Structure Analysis

The molecular formula of “3-ethoxy-1,2-thiazole-5-carbaldehyde” is C6H7NO2S . The thiazole ring is planar and characterized by significant pi-electron delocalization, which gives it some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been synthesized . The synthesis involved various reactions occurring either at the aldehyde group (reduction, formation of oximes and acetals), or with participation of the chlorine atoms (substitution reactions with amines and thiols, dehalogenation) .Applications De Recherche Scientifique

- Cardiomyocyte Proliferation : Thiazole-5-carboxaldehyde derivatives, including 3-ethoxy-1,2-thiazole-5-carbaldehyde, have been studied for their potential in treating heart diseases. Researchers explore their impact on cardiomyocyte proliferation, which is crucial for cardiac tissue repair and regeneration .

- Researchers have synthesized a series of potent and selective inhibitors of aldosterone synthase (CYP11B2). A key step in this synthesis involves a Wittig reaction using various heterocyclic aldehydes, including thiazole-5-carboxaldehyde derivatives .

- 3-Ethoxy-1,2-thiazole-5-carbaldehyde serves as a useful building block for creating taxane analogues. These analogues are essential in the development of anticancer drugs and have applications in medicinal chemistry .

- Baylis–Hillman Reaction: This compound can participate in the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). Such reactions are valuable in organic synthesis .

- Companies like Avantor provide resources for chromatography and mass spectrometry applications. While not directly related to the compound’s chemical properties, this highlights its relevance in analytical techniques .

Medicinal Chemistry and Drug Development

Aldosterone Synthase Inhibition

Building Block for Taxane Analogues

Chemical Synthesis and Organic Reactions

Chromatography and Mass Spectrometry Applications

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to undergo various chemical transformations, including substitution reactions in the thiazole ring . These reactions can lead to the formation of α,β-unsaturated ketones of the thiazole series .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . This suggests potential future directions for the development of new compounds based on “3-ethoxy-1,2-thiazole-5-carbaldehyde”. Furthermore, the compound’s potential antimicrobial activity suggests possible applications in the development of new antimicrobial drugs .

Propriétés

IUPAC Name |

3-ethoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6-3-5(4-8)10-7-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRDDRUKPTVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)

![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)

![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)